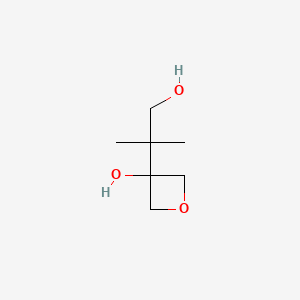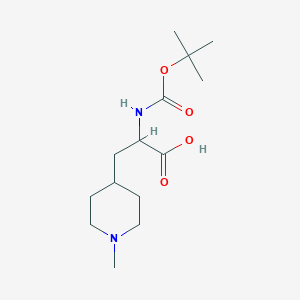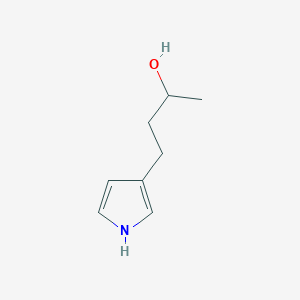
(S)-1,1,1,3,3-Pentafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,1,1,3,3-Pentafluoropropan-2-ol is a chiral fluorinated alcohol with the molecular formula C3H3F5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the asymmetric reduction of 1,1,1,3,3-Pentafluoroacetone using chiral catalysts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropropanoic acid, while substitution reactions can produce various fluorinated ethers or esters.
Scientific Research Applications
(S)-1,1,1,3,3-Pentafluoropropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those requiring fluorinated motifs for improved bioavailability and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (S)-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions are often studied using computational and experimental methods to elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentafluoropropan-2-one: A ketone analog with similar fluorinated properties.
1,1,1,3,3-Pentafluoropropane: A hydrocarbon with a similar carbon-fluorine framework.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with comparable reactivity.
Uniqueness
(S)-1,1,1,3,3-Pentafluoropropan-2-ol stands out due to its chiral nature and the presence of five fluorine atoms, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C3H3F5O |
|---|---|
Molecular Weight |
150.05 g/mol |
IUPAC Name |
(2S)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m0/s1 |
InChI Key |
VXUKYFZHHFQCTQ-SFOWXEAESA-N |
Isomeric SMILES |
[C@H](C(F)F)(C(F)(F)F)O |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
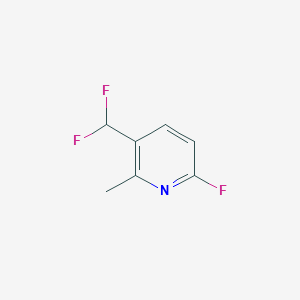
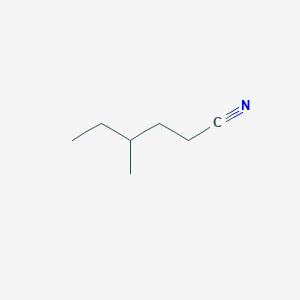
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
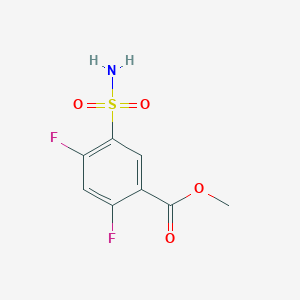
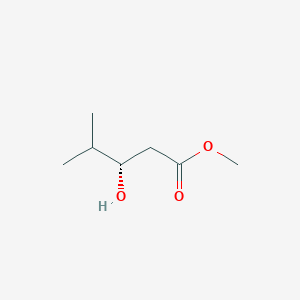

![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)

aminehydrochloride](/img/structure/B13613054.png)
